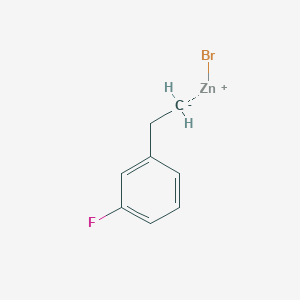
n-Octadecylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Octadecylzinc bromide is an organozinc compound with the molecular formula C18H37BrZn. It is typically used in organic synthesis and is known for its reactivity with various electrophiles. This compound is often supplied as a solution in tetrahydrofuran (THF) to ensure stability and ease of handling .
Preparation Methods
Synthetic Routes and Reaction Conditions
n-Octadecylzinc bromide can be synthesized through the reaction of octadecyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product purity and yield .
Chemical Reactions Analysis
Types of Reactions
n-Octadecylzinc bromide primarily undergoes substitution reactions due to the presence of the zinc-carbon bond. It can react with various electrophiles, including alkyl halides, to form new carbon-carbon bonds .
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and epoxides.
Conditions: Reactions are typically carried out in an inert atmosphere using solvents like THF.
Major Products
The major products formed from reactions involving this compound are typically long-chain hydrocarbons or functionalized organic molecules, depending on the electrophile used .
Scientific Research Applications
n-Octadecylzinc bromide has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential in drug synthesis and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which n-Octadecylzinc bromide exerts its effects involves the formation of a reactive zinc-carbon bond. This bond can interact with various electrophiles, facilitating the formation of new carbon-carbon bonds. The zinc center acts as a nucleophile, attacking electrophilic centers in the target molecules .
Comparison with Similar Compounds
Similar Compounds
- Diethylzinc
- Dimethylzinc
- Phenylzinc bromide
Comparison
n-Octadecylzinc bromide is unique due to its long alkyl chain, which imparts different physical properties compared to shorter-chain organozinc compounds like diethylzinc and dimethylzinc. This long chain can influence the solubility and reactivity of the compound, making it suitable for specific applications where other organozinc compounds may not be as effective .
Properties
IUPAC Name |
bromozinc(1+);octadecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37.BrH.Zn/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;;/h1,3-18H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMFOODCOZIFOP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC[CH2-].[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(1-Pyrrolidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333750.png)
![3-[(1-Piperidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333760.png)



![3-[(4-Morpholino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333793.png)








